![molecular formula C10H12N2O2 B134475 5,7-Dimethoxy-3-methylindazole CAS No. 154876-15-0](/img/structure/B134475.png)
5,7-Dimethoxy-3-methylindazole
Overview
Description
5,7-Dimethoxy-3-methylindazole is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 . It is also known by other synonyms such as 5,7-dimethoxy-3-methyl-1H-indazole and 1H-Indazole, 5,7-dimethoxy-3-methyl .
Molecular Structure Analysis
The molecular structure of 5,7-Dimethoxy-3-methylindazole consists of a 1H-indazole core, which is a bicyclic compound made up of a benzene ring fused to an imidazole ring . This core is substituted at the 5 and 7 positions with methoxy groups and at the 3 position with a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,7-Dimethoxy-3-methylindazole are not well documented. The molecular weight is 192.21 and the molecular formula is C10H12N2O2 .Scientific Research Applications
Chemical Synthesis and Intermediates
5,7-Dimethoxy-3-methylindazole has been utilized in various chemical syntheses, particularly as an intermediate in complex organic reactions. For instance, Boudreault and Leblanc (2003) described its formation from 3,5-dimethoxyacetophenone, highlighting its role in annulation, arylations, and reductive cyclization processes in organic synthesis (Boudreault & Leblanc, 2003). Additionally, Makara, Klubek, and Anderson (1996) reported on the synthesis of 5,7-dimethoxy-4-methylphthalide, a key intermediate in creating mycophenolic acid and its analogues, starting from a similar compound, methyl 3,5-dimethoxybenzoate (Makara, Klubek, & Anderson, 1996).
Synthesis of Pharmaceutical Compounds
The compound is also notable in the synthesis of various pharmaceutical agents. For instance, Kenchappa et al. (2017) utilized a derivative, 5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene, in the synthesis of coumarin derivatives that exhibited significant antioxidant and antihyperglycemic activities (Kenchappa et al., 2017).
Antibacterial and Antimicrobial Research
5,7-Dimethoxy-3-methylindazole derivatives have been studied for their antibacterial and antimicrobial properties. Al-Wahaibi et al. (2021) synthesized derivatives of 5,7-dimethoxy-3-methylindazole that displayed substantial inhibitory activity against various pathogenic bacteria and fungi, indicating potential for developing new antimicrobial agents (Al-Wahaibi et al., 2021).
Antioxidant and Antitumor Activities
Gamaniel et al. (2000) explored the effects of related compounds, such as 3,5-dimethoxy-4-hydroxybenzoic acid, in biological systems. They found significant antioxidant and anti-inflammatory properties, suggesting potential therapeutic applications in managing diseases like sickle cell anemia (Gamaniel et al., 2000).
properties
IUPAC Name |
5,7-dimethoxy-3-methyl-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-6-8-4-7(13-2)5-9(14-3)10(8)12-11-6/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEQJYKKYFAOJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NN1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438882 | |
Record name | 5,7-DIMETHOXY-3-METHYLINDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethoxy-3-methylindazole | |
CAS RN |
154876-15-0 | |
Record name | 5,7-DIMETHOXY-3-METHYLINDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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